Timolol EP Impurity E

Catalog No.
S13912857
CAS No.
M.F
C17H26N4O6S
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Timolol EP Impurity E

Product Name

Timolol EP Impurity E

IUPAC Name

4-[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid

Molecular Formula

C17H26N4O6S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)

InChI Key

MGIAXRFZDNBKRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

Timolol EP Impurity E is a chemical compound with the molecular formula C17H26N4O6S and a molecular weight of 414.48 g/mol. It is classified as an impurity of Timolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of glaucoma and hypertension. Timolol EP Impurity E is identified by its Chemical Abstracts Service number 1026075-53-5. The compound plays a significant role in pharmaceutical quality control, particularly in ensuring the purity of Timolol formulations .

Typical of compounds containing amine and sulfonamide functional groups. These reactions may include:

  • Nucleophilic Substitution: The presence of amine groups allows for nucleophilic substitution reactions, where nucleophiles can replace leaving groups in the compound.
  • Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing the compound's solubility and reactivity.
  • Hydrolysis: In aqueous environments, hydrolysis may occur, leading to the breakdown of certain functional groups within the compound.

The specific reaction pathways can depend on the conditions such as pH, temperature, and the presence of catalysts.

The synthesis of Timolol EP Impurity E typically involves processes that generate Timolol as a primary product. Common methods for synthesizing such impurities include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to create Timolol and subsequently isolating the impurity through chromatographic methods.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to separate impurities from the main active pharmaceutical ingredient.

The specific synthetic routes may vary based on the desired purity levels and regulatory requirements .

Timolol EP Impurity E serves primarily in quality control within pharmaceutical manufacturing. Its applications include:

  • Quality Control: Used as a reference standard in analytical testing to ensure the purity of Timolol formulations.
  • Research: Employed in studies investigating the stability and degradation pathways of beta-blockers.

Due to its role as an impurity, it does not have therapeutic applications outside of its use in analytical chemistry .

Timolol EP Impurity E shares structural similarities with several other compounds within the beta-blocker class and related impurities. Below are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
TimololC13H24N4O3SMain active ingredient; non-selective beta-blocker
AtenololC14H22N2O3Selective beta-1 blocker; used for hypertension
PropranololC16H21N1O2Non-selective beta-blocker; used for anxiety and hypertension
MetoprololC15H25N1O3Selective beta-1 blocker; used for heart conditions

Uniqueness

Timolol EP Impurity E is unique due to its specific structural attributes that arise from being an impurity rather than an active pharmaceutical ingredient. Its role in pharmaceutical quality assurance distinguishes it from other compounds that serve therapeutic purposes.

The synthesis of Timolol EP Impurity E is intrinsically linked to side reactions during Timolol’s manufacturing process. Timolol’s core structure features a chiral S-configuration at the propanolamine moiety and a 4-morpholino-1,2,5-thiadiazol-3-yl ether group. Impurity E arises primarily from esterification or condensation side reactions involving intermediates. For instance, the maleate salt form of Impurity E ((S,Z)-4-({1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl}oxy)-4-oxobut-2-enoic acid maleate) forms when maleic acid interacts with Timolol intermediates under specific conditions.

A patent detailing the separation of Timolol maleate impurities highlights that Impurity E ((R,2Z)-1-(tert-butylamino)-3-[(4-morpholinyl-1,2,5-thiadiazol-3-yl)oxy]-monoisopropyl maleate) emerges during the stereoselective synthesis of S-Timolol. The synthetic route optimization requires precise control over:

  • Reaction stoichiometry: Excess maleic acid or prolonged reaction times promote esterification, leading to Impurity E.
  • Catalyst selection: Acidic catalysts accelerate esterification but may reduce enantiomeric purity of the main product.
  • Temperature gradients: Elevated temperatures (>40°C) favor the Z-configuration of the α,β-unsaturated ester in Impurity E.

Table 1: Key Synthetic Intermediates and Reaction Conditions for Impurity E

IntermediateRole in Impurity FormationOptimal Conditions
Maleic anhydrideEsterification agent25–30°C, pH 4.5–5.5
S-Timolol intermediateNucleophilic substrateAnhydrous environment
4-Morpholino-thiadiazolEther linkage precursorCatalytic BF3·Et2O

XLogP3

-0.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

414.15730574 g/mol

Monoisotopic Mass

414.15730574 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

Explore Compound Types